ニロチニブ塩酸塩一水和物

概要

説明

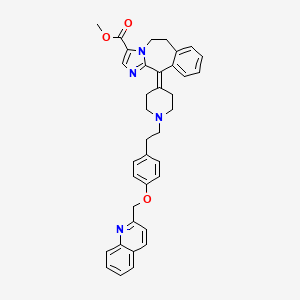

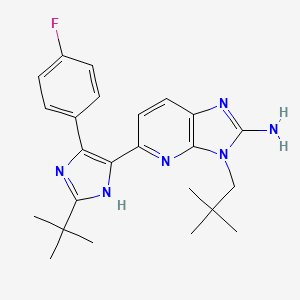

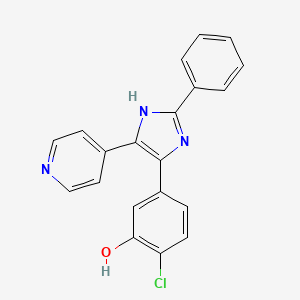

Nilotinib, also known as AMN107, is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). It is used to treat Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in adults and children who are newly diagnosed . It is also given to adults and children with Ph+ CML in chronic phase (CP) or accelerated phase (AP) who have taken other medicines (eg, imatinib, tyrosine-kinase inhibitor) but . Nilotinib is an aminopyrimidine-derivative that can be used as a selective inhibitor of tyrosine kinase receptors .

Chemical Reactions Analysis

Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein . It fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations .

Physical And Chemical Properties Analysis

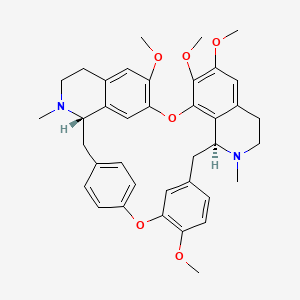

Nilotinib has a molecular formula of C28H22F3N7O and a molecular weight of 529.52 . It is soluble in DMSO at 16 mg/mL .

科学的研究の応用

慢性骨髄性白血病(CML)の治療

ニロチニブ塩酸塩一水和物は、主にフィラデルフィア染色体陽性の慢性骨髄性白血病(CML)の治療に使用されます。 特に、イマチニブ療法に抵抗性のある疾患の場合に有効であり、1次治療に反応しない患者に対する代替療法を提供します .

キナーゼ阻害

キナーゼ阻害剤として、ニロチニブは、癌治療戦略において不可欠な、細胞分裂と増殖を促進する特定の酵素活性を阻害する上で重要な役割を果たします .

溶解度研究

ニロチニブ塩酸塩一水和物の超臨界二酸化炭素(SC-CO2)中での溶解度に関する研究が行われており、これは医薬品送達と製剤プロセスのアプリケーションにおいて重要です .

多形ストレス試験

ニロチニブHCl一水和物のストレス試験は、温度、湿度、圧力の影響による多形相変化を理解するために実施されました。 この研究は、製剤プロセスにおける活性医薬品成分(API)の安定性と適合性を決定するために不可欠です .

結晶構造解析

ニロチニブ塩酸塩一水和物の結晶構造は、シンクロトロン放射線源を用いた粉末X線回折(XRD)により決定されました。 この分析は、医薬品の物理的特性とその製造プロセス中の挙動を理解するために不可欠です .

Safety and Hazards

Nilotinib can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also advised to avoid eating, drinking, or smoking when using this product .

作用機序

Target of Action

Nilotinib hydrochloride monohydrate, also known as Nilotinib, primarily targets the BCR-ABL , c-kit , and PDGF . These targets are crucial in the treatment of various leukemias, including chronic myeloid leukemia (CML) .

Mode of Action

Nilotinib is a kinase inhibitor . It binds to and stabilizes the inactive conformation of the kinase domain of the Abl portion of the Bcr-Abl fusion protein . This results in the inhibition of the constitutive kinase activity of the Bcr-Abl protein . Nilotinib is designed to overcome imatinib resistance resulting from Bcr-Abl kinase mutations .

Biochemical Pathways

The primary biochemical pathway affected by Nilotinib is the BCR-ABL pathway. The BCR-ABL oncogene causes chronic myelogenous leukemia (CML). Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein , thereby disrupting the signaling within the cancer cell .

Pharmacokinetics

Nilotinib is rapidly absorbed, with a peak serum concentration approximately 3 hours after dosing . The metabolism of Nilotinib is primarily via hepatic cytochrome P450 (CYP) 3A4 . Exposure to Nilotinib can be significantly reduced by the induction of CYP3A4 with rifampicin and significantly increased by the inhibition of CYP3A with ketoconazole . The bioavailability of Nilotinib is increased by up to 82% when given with a high-fat meal compared with the fasted state .

Result of Action

The molecular and cellular effects of Nilotinib’s action include significant therapeutic benefits in cases of CML which were found to be resistant to treatment with imatinib . Nilotinib inhibits the Bcr-Abl mediated proliferation of murine leukemic cell lines and human cell lines derived from Ph+ CML patients .

Action Environment

Environmental factors such as temperature, humidity, and pressure can influence the polymorphic phase change of Nilotinib HCl Monohydrate, affecting its stability and suitability in the formulation process . Additionally, the solubility of Nilotinib hydrochloride monohydrate was statically determined in supercritical carbon dioxide (SC-CO2) for the first time at various temperatures and pressures .

特性

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBPQSYLYYBPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClF3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238967 | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923288-90-8 | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

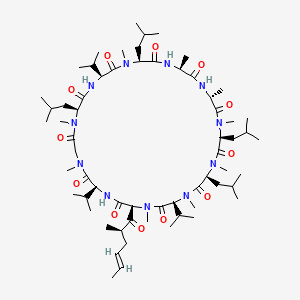

![(2S,3S)-2-{(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl}-3-phenyl-N-(4-propionyl-1,3-thiazol-2-yl)butanamide](/img/structure/B1684347.png)

![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)